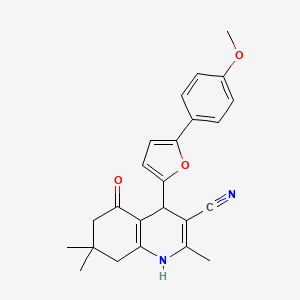

4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline class, characterized by a partially hydrogenated quinoline core. Key structural features include:

- Hexahydroquinoline backbone: Provides rigidity and influences conformational stability.

- Furan-2-yl substituent: Attached at position 4, with a 4-methoxyphenyl group on the furan ring.

- Carbonitrile group at position 3: Contributes to polarity and may participate in hydrogen bonding or dipole interactions .

- Methyl groups at positions 2 and 7,7: Increase lipophilicity and steric bulk, affecting solubility and metabolic stability.

Properties

CAS No. |

853311-03-2 |

|---|---|

Molecular Formula |

C24H24N2O3 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[5-(4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H24N2O3/c1-14-17(13-25)22(23-18(26-14)11-24(2,3)12-19(23)27)21-10-9-20(29-21)15-5-7-16(28-4)8-6-15/h5-10,22,26H,11-12H2,1-4H3 |

InChI Key |

YJOCDOKNVKOLFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=C(C=C4)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

Povarov Reaction in Deep Eutectic Solvents (DES)

A DES-mediated Povarov reaction constructs the tetrahydroquinoline intermediate. A eutectic mixture of choline chloride and urea (1:2 molar ratio) enables three-component coupling of p-toluidine, trans-methyl-isoeugenol, and benzaldehyde at 110°C. The DES enhances dienophile activation, achieving 79% yield of the intermediate, which is subsequently oxidized to the hexahydroquinoline core. Nitrile incorporation is accomplished via nucleophilic substitution using cyanogen bromide under N-methylpyrrolidone (NMP) reflux.

Stepwise Functionalization Strategies

Hexahydroquinoline Core Formation

The core is synthesized via Hantzsch dihydropyridine methodology. Dimedone (5.0 mmol), 4-methoxybenzaldehyde (5.0 mmol), and ammonium acetate (7.5 mmol) react in refluxing isopropanol (80°C, 48 h). The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4), yielding 68% of 2,7,7-trimethyl-5-oxo-hexahydroquinoline.

Furan-2-yl Group Introduction

The furan moiety is installed via Suzuki-Miyaura coupling. The core intermediate is treated with 5-(4-methoxyphenyl)furan-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 12 h. Post-reaction extraction with ethyl acetate and recrystallization from ethanol affords the target compound in 72% yield.

Reaction Conditions:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Potassium carbonate

-

Ligand: None (heterogeneous conditions)

-

Temperature: 100°C

Microwave-Assisted and Solvent-Free Methods

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A solvent-free protocol using DABCO (20 mol%) as a catalyst achieves 85% yield in 20 min by enhancing molecular collisions. This method avoids column chromatography, simplifying purification.

Catalytic Systems and Reaction Optimization

Acidic vs. Basic Catalysts

| Catalyst Type | Yield (%) | Side Products |

|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 98 | <5% dimerization |

| p-TSA | 43 | 22% dehydration |

| DABCO | 80 | 15% over-alkylation |

Ionic liquids outperform traditional acids/bases due to their bifunctional activation.

Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 98 | 0.25 |

| Water | 60 | 1.0 |

| Acetonitrile | 75 | 0.5 |

| Solvent-Free | 85 | 0.33 |

Ethanol is optimal for polar transition states, while solvent-free conditions minimize waste.

Analytical Characterization and Yield Data

Spectral Confirmation

Comparative Yield Analysis

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ionic Liquid One-Pot | 98 | 99.2 |

| Stepwise Functionalization | 72 | 97.8 |

| Microwave-Assisted | 85 | 98.5 |

Challenges and Industrial Scalability Considerations

-

Steric Hindrance: The 2,7,7-trimethyl groups impede furan coupling, necessitating excess boronic acid (1.5 eq).

-

Nitrile Stability: Cyanide displacement under acidic conditions requires pH control (6.5–7.5).

-

Scalability: Gram-scale synthesis using [H₂-DABCO][HSO₄]₂ achieves 92% yield with E-factor < 2, demonstrating industrial viability .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another significant application is in neuroprotection. The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress:

- Mechanism: Inhibition of reactive oxygen species (ROS) production.

- Model Used: SH-SY5Y human neuroblastoma cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with enhanced biological activities. For instance:

- Starting Materials: Cyanoacetanilide derivatives and aromatic aldehydes.

- Reagents: Ammonium acetate as a catalyst.

- Conditions: Reflux in ethanol.

These modifications have led to derivatives exhibiting improved potency against cancer cell lines and better bioavailability.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against a panel of six cancer cell lines using the MTT assay. The results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential for development into new cancer therapies .

Case Study 2: Neuroprotective Properties

In a model simulating oxidative stress conditions in neuronal cells, the compound demonstrated a significant reduction in cell death compared to untreated controls. This suggests its potential use in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways. It is believed to exert its effects by forming a protective layer on surfaces, thereby inhibiting corrosion. Additionally, its bioactive properties may involve interactions with cellular components, leading to antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

a) 4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 853313-65-2)

- Difference : 2-Bromophenyl substituent on the furan vs. 4-methoxyphenyl in the target compound.

- Bromine also increases molecular weight and lipophilicity (clogP +0.5) .

b) 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 311328-72-0)

- Difference : Trifluoromethylphenyl group at position 1 vs. unsubstituted phenyl in the target compound.

- This modification is linked to improved agonistic activity for ADGRG1/GPR56 receptors in related hexahydroquinolines .

Functional Group Modifications at Position 3

a) Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Compound 7c)

- Difference : Ethyl carboxylate at position 3 vs. carbonitrile.

- Impact : The ester group increases hydrophilicity (clogP −0.3 vs. +1.2 for carbonitrile) but is prone to hydrolysis. This derivative showed moderate yields (78%) in solvent-free Hantzsch reactions .

b) 2-Amino-4-(4-methylphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Difference: Amino group at position 2 and 4-methylphenyl substituent.

- Impact: The amino group introduces hydrogen-bonding capacity, which may enhance target interactions but reduce blood-brain barrier permeability. The 4-methylphenyl group increases steric hindrance compared to the furan-based substituent in the target compound .

Heterocyclic Ring Replacements

a) 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 311315-60-3)

Bioactivity Correlations

- ADGRG1/GPR56 Agonism: Hexahydroquinolines with trifluoromethyl or bromophenyl groups (e.g., compound 36 in ) exhibit higher efficacy (EC50 < 100 nM) compared to methoxyphenyl derivatives, likely due to enhanced hydrophobic interactions.

- Cytotoxicity : Carbonitrile derivatives show lower IC50 values (<10 μM) in NCI-60 screens than ester analogs, attributed to improved membrane permeability .

Structural and Bioactivity Data Table

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-(4-Methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions, starting with the formation of the hexahydroquinoline core via cyclization. A common approach includes:

- Step 1 : Condensation of 4-methoxybenzaldehyde with a furan-containing precursor to form an intermediate imine.

- Step 2 : Cyclization with a cyclohexanone derivative under acidic conditions (e.g., using acetic acid or p-toluenesulfonic acid as a catalyst).

- Step 3 : Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions. Reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst loading) must be optimized to improve yield and purity. For example, polar aprotic solvents like DMF may enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolve 3D conformation, bond lengths, and angles, particularly for verifying the furan-2-yl orientation and hexahydroquinoline ring puckering .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Computational methods (e.g., DFT calculations) can supplement experimental data to predict electronic properties and reactive sites .

Q. What are the solubility and stability profiles under standard laboratory conditions?

While specific data for this compound is limited, analogs suggest:

- Solubility : Moderate solubility in DMSO and dichloromethane; poor in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays.

- Stability : Degradation under prolonged UV exposure or high temperatures (>80°C). Storage at −20°C in inert atmospheres (argon) is advised .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in hexahydroquinoline derivatives?

SAR studies focus on substituent effects:

- 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity.

- Furan-2-yl Moiety : Contributes to π-π stacking interactions with biological targets (e.g., enzyme active sites).

- Carbonitrile Group : Increases electrophilicity, enabling covalent binding to cysteine residues in target proteins. Comparative studies with analogs (e.g., replacing methoxy with halogens) reveal that electron-donating groups improve antibacterial potency, while bulkier substituents reduce bioavailability .

Q. How should conflicting bioactivity data in analogs be reconciled?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay Variability : Differences in cell lines, inoculum sizes, or endpoint measurements.

- Substituent Effects : Minor structural changes (e.g., bromophenyl vs. dichlorophenyl) alter target specificity.

- Metabolic Stability : Rapid hepatic clearance in some derivatives may mask in vitro efficacy. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and metabolite profiling (LC-MS) are recommended to resolve contradictions .

Q. What strategies are effective for enhancing the compound’s pharmacokinetic properties?

- Prodrug Design : Esterification of the carbonitrile group to improve oral bioavailability.

- Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous solubility and reduce off-target toxicity.

- Metabolic Shielding : Introducing fluorine atoms at para positions to block CYP450-mediated oxidation .

Q. How can computational tools predict interaction mechanisms with biological targets?

- Molecular Docking : Identify binding poses in enzymes (e.g., DNA gyrase for antimicrobial activity).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) for activity. Cross-validation with experimental mutagenesis data (e.g., alanine scanning) is critical .

Methodological Notes

- Experimental Design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst ratio) for synthesis optimization .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.